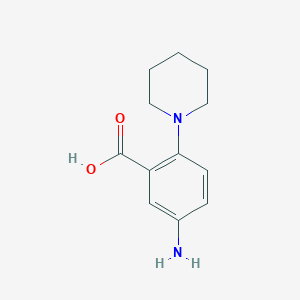

5-异丙基-4-丙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

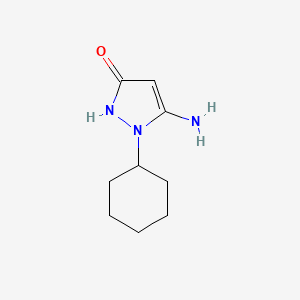

Triazole derivatives are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities. These compounds have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among others. The specific compound "5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol" likely shares some chemical and physical properties with its closely related triazole derivatives.

Synthesis Analysis

Triazole derivatives are typically synthesized through cyclization reactions involving azides and alkynes, known as the click reaction, or through condensation reactions involving thiosemicarbazides and carboxylic acids or their derivatives. A study by Joshi et al. (2021) on the synthesis of triazolo-thiadiazoles via a four-step procedure highlights the versatility and eco-friendliness of some synthesis methods for triazole derivatives, suggesting possible synthetic routes for related compounds (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the presence of the triazole ring and the substitution pattern, which significantly affects the compound's reactivity and properties. For example, Srivastava et al. (2016) discuss the spectroscopic features and theoretical studies of a triazole compound, offering insights into how similar methods could be applied to analyze "5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol" (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties for targeted applications. A study by Ashry et al. (2006) on the regioselective S-alkylation of triazole derivatives underlines the chemical versatility of these compounds (Ashry, Kassem, Abdel‐Hamid, Louis, Khattab, & Aouad, 2006).

科学研究应用

合成和抗菌活性

- 抗菌性能:源自1,2,4-三唑的化合物,如5-异丙基-4-丙基-4H-1,2,4-三唑-3-硫醇,显示出有希望的抗菌活性。例如,Bayrak等人(2009年)合成了新的1,2,4-三唑,并发现它们表现出良好或中等的抗菌活性(Bayrak et al., 2009)。

物理化学性质

- 物理和化学性质:Khilkovets(2021年)的研究集中在合成S-取代的5-噻吩-(3-基甲基)-4R-1,2,4-三唑-3-硫醇及其性质上。这些研究对于了解这类化合物的行为和潜在应用至关重要(Khilkovets,2021年)。

腐蚀抑制

- 低碳钢腐蚀抑制:三唑类化合物,包括类似于5-异丙基-4-丙基-4H-1,2,4-三唑-3-硫醇的衍生物,已被研究其在腐蚀抑制中的作用。Quraishi和Jamal(2002年)发现某些脂肪酸三唑在酸性环境中有效地抑制了低碳钢的腐蚀(Quraishi & Jamal, 2002)。

生物活性化合物

- 生物活性:Ovsepyan等人(2018年)合成了1,2,4-三唑衍生物,以探索其抗肿瘤性质。这类研究突显了三唑衍生物在开发新的治疗剂方面的潜力(Ovsepyan et al., 2018)。

属性

IUPAC Name |

3-propan-2-yl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h6H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYGMEIWTNMKBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357632 |

Source

|

| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24803668 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

603981-94-8 |

Source

|

| Record name | 5-isopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)